2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C10H20N2O. It is characterized by a cyclobutane ring substituted with a morpholine group and two methyl groups. This compound is often used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated amines or other substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(morpholin-4-yl)cyclobutan-1-amine
- 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2,2-dimethyl-3-morpholin-4-ylcyclobutan-1-amine |
InChI |
InChI=1S/C10H20N2O/c1-10(2)8(11)7-9(10)12-3-5-13-6-4-12/h8-9H,3-7,11H2,1-2H3 |
InChI Key |
UWEIDMNSHCXKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1N2CCOCC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.